molecular formula C15H16O5 B5785127 methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5785127
M. Wt: 276.28 g/mol
InChI Key: SQUNMBOMFFFYNH-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C16H18O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the condensation of phenol derivatives with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-9(2)15(17)20-14-10(3)12(6-5-11(8)14)19-7-13(16)18-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUNMBOMFFFYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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